5-Amino-1H-1,2,4-triazol-3(2H)-one

Descripción general

Descripción

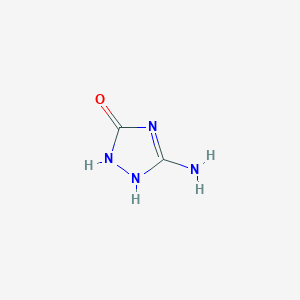

5-Amino-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that belongs to the class of triazoles. It is characterized by a five-membered ring containing three nitrogen atoms and one oxygen atom. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or water, and the process may be catalyzed by acids or bases to facilitate the cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Microwave-Assisted Cyclocondensation

The compound serves as a key intermediate in synthesizing N-substituted propanamides through microwave-assisted reactions. A two-step protocol achieves high yields (27–68%) using N-guanidinosuccinimide and amines :

Reaction Pathway

-

Nucleophilic ring-opening : Amines attack N-guanidinosuccinimide.

-

Cyclocondensation : Intramolecular cyclization forms the 1,2,4-triazole ring.

Optimized Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 170°C |

| Reaction Time | 25–50 min |

| Scale | 1–10 mmol |

Representative Products

| Product | Amine Used | Yield (%) |

|---|---|---|

| 5a | Morpholine | 66 |

| 5b | Piperidine | 60 |

| 5j | Aniline | 58 |

Tautomer-Directed Reactivity

The compound exists in equilibrium between three annular tautomers (Fig. 1), influencing its reactivity :

Tautomeric Forms

-

5-Amino-1H-1,2,4-triazole (5)

-

3-Amino-1H-1,2,4-triazole (5’)

-

5-Amino-4H-1,2,4-triazole (5’’)

Key Findings

-

Dominant tautomer : 5-Amino-1H form (solid-state X-ray confirmation) .

-

Electron-withdrawing groups stabilize the 5-amino tautomer (ΔG° = 0.5–1.2 kJ/mol) .

-

NMR evidence : Fast proton exchange in solution masks individual tautomers at room temperature .

Sulfonamide Formation

Reaction with pyridine-3-sulfonamides yields antifungal agents through sequential steps :

-

Thiocyanation : Treatment with dimethyl N-cyanoiminodithiocarbonate.

-

Cyclization : Hydrazine hydrate induces triazole ring formation.

Example Derivatives

| Compound | R Group | Yield (%) |

|---|---|---|

| 26 | 4-Fluorophenyl | 72 |

| 29 | 3,4-Dichlorophenyl | 65 |

Bromocyclization

5-Amino-4-alkenyl derivatives undergo regioselective bromocyclization to form fused heterocycles :

Conditions

-

Reagent: NBS (N-bromosuccinimide)

-

Solvent: CH₂Cl₂ at 0°C

-

Selectivity : Exclusive 6-endo cyclization observed.

Mechanism

-

Bromonium ion formation at the alkene.

-

Nucleophilic attack by triazole nitrogen.

Scale-Up and Industrial Feasibility

Microwave methods enable scalable synthesis (10 mmol scale) without yield penalties :

Scalability Data

| Compound | 1 mmol Yield (%) | 10 mmol Yield (%) |

|---|---|---|

| 5a | 66 | 64 |

| 5d | 56 | 54 |

| 5i | 68 | 65 |

Structural Confirmation Techniques

-

X-ray crystallography : Confirms triazole protonation at N1 (bond lengths: N1–C1 = 1.3435 Å, C1–N4 = 1.3580 Å) .

-

¹³C NMR : Broad signals at δ 158.2–158.6 ppm confirm tautomeric exchange .

This compound’s reactivity is governed by its tautomeric equilibrium, functional group orientation, and compatibility with modern techniques like microwave irradiation. These properties make it valuable for synthesizing bioactive molecules and functional materials.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Amino-1H-1,2,4-triazol-3(2H)-one and its derivatives have shown promising pharmacological activities:

- Antiviral Activity : Research indicates that 1,2,4-triazoles exhibit antiviral properties. For instance, compounds derived from 5-amino-1H-1,2,4-triazole have been evaluated for their effectiveness against viral infections, including those caused by the influenza virus .

- Antifungal Properties : A series of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and tested against various yeast strains. Many of these compounds demonstrated superior antifungal activity compared to fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

- Cancer Treatment : The compound has been identified as a potent inhibitor of kinases and other enzymes involved in cancer progression. Its derivatives have shown promise in targeting specific cancer cell lines .

Table 1: Pharmacological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antiviral | Influenza Virus | Not specified | |

| Antifungal | Candida albicans | ≤ 25 | |

| Anticancer | Various Cancer Cell Lines | Not specified |

Agricultural Applications

This compound is also utilized in agriculture as a potential herbicide and fungicide:

- Herbicidal Properties : The compound has been explored for its ability to inhibit plant growth through interference with specific metabolic pathways. Its derivatives may serve as selective herbicides that target weeds while sparing crops.

Materials Science

In materials science, 5-amino derivatives are being investigated for their role in the synthesis of energetic materials:

- Energetic Salts : The synthesis of nitrogen-rich cations from 5-amino derivatives has led to the development of new energetic salts with high thermal stability and insensitivity. These materials are being considered for use in explosives and propellants due to their favorable properties .

Table 2: Properties of Energetic Salts Derived from 5-Amino Compounds

| Property | Value | Reference |

|---|---|---|

| Thermal Stability | Up to 407 °C | |

| Impact Sensitivity | 5–80 J | |

| Detonation Velocity | Comparable to RDX/HMX |

Case Study 1: Antifungal Activity Evaluation

A study synthesized a series of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives. These compounds were tested against various fungal strains with results indicating that several had significantly lower MIC values than traditional antifungal agents like fluconazole. This highlights the potential for developing new antifungal therapies based on this scaffold .

Case Study 2: Synthesis of Energetic Salts

The synthesis of energetic salts from 5-amino derivatives was explored using advanced characterization techniques such as X-ray diffraction and differential scanning calorimetry (DSC). The resulting salts exhibited high density and stability, making them suitable candidates for further development in military applications .

Mecanismo De Acción

The mechanism of action of 5-Amino-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Comparación Con Compuestos Similares

- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide

- 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid

- 5-Amino-1,2,4-triazine derivatives

Comparison: Compared to similar compounds, 5-Amino-1H-1,2,4-triazol-3(2H)-one is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial applications .

Actividad Biológica

5-Amino-1H-1,2,4-triazol-3(2H)-one is a significant compound within the class of 1,2,4-triazoles, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound features a triazole ring that is critical for its biological activity. The synthesis of this compound typically involves the reaction of aminoguanidine with various carbonyl compounds or through the cyclization of suitable precursors. For example, one study reported the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using optimized reaction conditions that yielded high-purity products .

Biological Activities

The biological activities of this compound and its derivatives include:

1. Antimicrobial Activity

- Antibacterial Effects : Research has demonstrated that 5-amino-1H-1,2,4-triazoles exhibit significant antibacterial properties against various strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus. For instance, derivatives with specific substituents showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

- Antifungal Activity : The triazole core is known for its antifungal properties. Compounds containing this structure have been successfully used in clinical settings as antifungal agents (e.g., itraconazole) due to their ability to inhibit fungal growth by targeting ergosterol biosynthesis .

2. Antiviral Properties

- Studies have indicated potential antiviral activity of triazole derivatives against viruses such as influenza and HIV. The mechanism often involves interference with viral replication processes .

3. Anticancer Activity

- Some derivatives of this compound have shown promising anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds with specific functional groups were tested for their cytotoxicity against various cancer cell lines .

Case Study 1: Antibacterial Screening

A study conducted by Gadegoni et al. synthesized several derivatives of 5-amino-1H-1,2,4-triazole and evaluated their antibacterial activity against a panel of bacteria. The most potent compounds exhibited MIC values as low as 1.56 µg/mL against Bacillus subtilis, indicating strong antibacterial potential .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, researchers assessed the efficacy of triazole derivatives against Candida albicans. The results showed that certain modifications to the triazole ring enhanced antifungal activity significantly compared to non-modified counterparts .

Data Summary

Propiedades

IUPAC Name |

3-amino-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHBRLLZSIGHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300714 | |

| Record name | 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-35-6 | |

| Record name | 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1003-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.